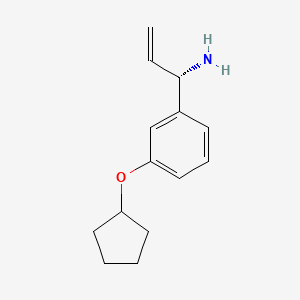
(1S)-1-(3-Cyclopentyloxyphenyl)prop-2-enylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-(3-Cyclopentyloxyphenyl)prop-2-enylamine is an organic compound that features a cyclopentyloxy group attached to a phenyl ring, which is further connected to a prop-2-enylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(3-Cyclopentyloxyphenyl)prop-2-enylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-cyclopentyloxybenzaldehyde and propargylamine.
Reaction Conditions: The key steps may include condensation reactions, reduction, and purification processes. For example, the aldehyde group of 3-cyclopentyloxybenzaldehyde can be condensed with propargylamine under basic conditions to form the desired product.
Industrial Production Methods: Industrial production may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(3-Cyclopentyloxyphenyl)prop-2-enylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce primary or secondary amines.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for specialty chemicals.
Mechanism of Action
The mechanism by which (1S)-1-(3-Cyclopentyloxyphenyl)prop-2-enylamine exerts its effects involves interactions with molecular targets such as enzymes, receptors, or other proteins. The specific pathways and targets depend on the compound’s structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
(1S)-1-(3-Methoxyphenyl)prop-2-enylamine: Similar structure with a methoxy group instead of a cyclopentyloxy group.
(1S)-1-(3-Ethoxyphenyl)prop-2-enylamine: Similar structure with an ethoxy group instead of a cyclopentyloxy group.
Uniqueness
(1S)-1-(3-Cyclopentyloxyphenyl)prop-2-enylamine is unique due to the presence of the cyclopentyloxy group, which may impart distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C14H19NO |
|---|---|
Molecular Weight |
217.31 g/mol |
IUPAC Name |
(1S)-1-(3-cyclopentyloxyphenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C14H19NO/c1-2-14(15)11-6-5-9-13(10-11)16-12-7-3-4-8-12/h2,5-6,9-10,12,14H,1,3-4,7-8,15H2/t14-/m0/s1 |
InChI Key |
XBTLWQZDIUCUNQ-AWEZNQCLSA-N |
Isomeric SMILES |
C=C[C@@H](C1=CC(=CC=C1)OC2CCCC2)N |
Canonical SMILES |
C=CC(C1=CC(=CC=C1)OC2CCCC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


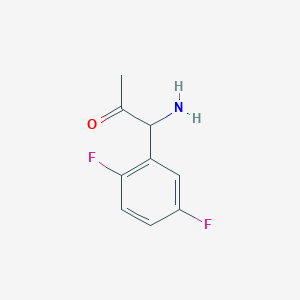

![5-Bromo-2-(4-methoxybenzyl)-2H-pyrazolo[3,4-B]pyridin-6-OL](/img/structure/B13057519.png)
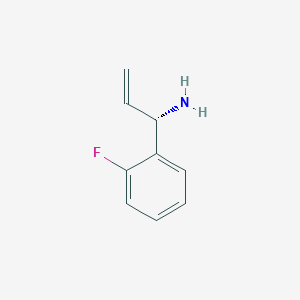
![3-Ethyl-6-methoxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13057536.png)

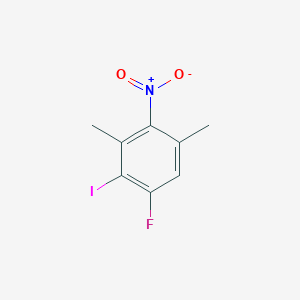

![(Z)-N-(4-chlorophenyl)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]methanecarbohydrazonoylcyanide](/img/structure/B13057567.png)
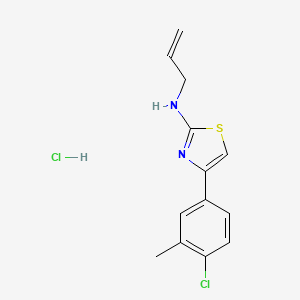
![[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]aminocyclopropanecarboxylate](/img/structure/B13057576.png)


methylidene}aminofuran-2-carboxylate](/img/structure/B13057613.png)
